Xanthine Derivatives: Xanthine derivatives are a class of organic compounds derived from the purine base xanthine. [] They are commonly found in natural sources like coffee, tea, and cocoa, and are also synthesized for various pharmaceutical applications. [] These compounds are known for their diverse pharmacological activities, including acting as bronchodilators, diuretics, and central nervous system stimulants. []
Synthesis Analysis
General Synthesis of Xanthine Derivatives: The synthesis of xanthine derivatives often involves a multi-step process that starts with a purine precursor like theophylline or 8-bromoxanthine. [, ] These precursors are subjected to various chemical modifications, including alkylation, acylation, and substitution reactions, to introduce desired functional groups. [, ] For example, the synthesis of linagliptin, a DPP-4 inhibitor, involves alkylation of 8-bromoxanthine with 1-bromo-2-butyne followed by reaction with 2-chloro-4-methylquinazoline and (R)-3-aminopiperidine dihydrochloride salt. []
Molecular Structure Analysis
General Structural Features: Xanthine derivatives typically possess a purine core structure consisting of two fused rings – a pyrimidine ring and an imidazole ring. [] The substituents at different positions of the purine core significantly influence the pharmacological activity and physicochemical properties of the compound. [] For example, the presence of a piperidine ring at the 8-position of the purine core is a common feature of many DPP-4 inhibitors. [, , , ]
Mechanism of Action
DPP-4 Inhibition: Xanthine derivatives like linagliptin, sitagliptin, and saxagliptin exert their antidiabetic effects by inhibiting the enzyme DPP-4. [, , ] DPP-4 is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ] By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, leading to increased insulin secretion and improved glycemic control. [, , ]
Adenosine Receptor Antagonism: Some xanthine derivatives, such as 8-pyrazolyl-xanthines, act as antagonists at adenosine receptors, particularly the A2B subtype. [, , ] Adenosine receptors are involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. [] Antagonism of adenosine receptors can have therapeutic benefits in conditions like asthma, diabetes, and Parkinson's disease. [, ]
Physical and Chemical Properties Analysis
Solubility: The solubility of xanthine derivatives varies depending on the nature and position of the substituents. [, ] For example, linagliptin is slightly soluble in water, while other derivatives may be more soluble in organic solvents. [, ]
Stability: The stability of xanthine derivatives can be influenced by factors like temperature, pH, and exposure to light. []
Hygroscopicity: Some xanthine derivatives are hygroscopic, meaning they tend to absorb moisture from the air. []
Applications
Type 2 Diabetes: DPP-4 inhibitors like linagliptin are widely used for the treatment of type 2 diabetes. [, , ] They offer advantages such as once-daily dosing, low risk of hypoglycemia, and potential for improving pancreatic β-cell function. [, , ]
Parkinson's Disease: Adenosine A2A receptor antagonists, including some xanthine derivatives, have shown promise for the treatment of Parkinson's disease. [] They can improve motor symptoms and enhance the effectiveness of levodopa therapy. []
Asthma: Adenosine A2B receptor antagonists are being investigated for their potential in treating asthma. [] By blocking the bronchoconstrictive effects of adenosine, these compounds could alleviate airway inflammation and improve lung function. []
Cardiovascular Diseases: Certain xanthine derivatives have shown vasodilatory and antiarrhythmic properties, suggesting potential applications in treating cardiovascular diseases. [, ]
Future Directions
Novel Xanthine Derivatives: Research efforts are ongoing to develop new xanthine derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ]
Combination Therapies: Exploring the potential of combining xanthine derivatives with other therapeutic agents for enhanced efficacy in treating complex diseases like diabetes and Parkinson's disease. []
Drug Delivery Systems: Developing innovative drug delivery systems to optimize the bioavailability and therapeutic efficacy of xanthine derivatives. []
Related Compounds
Linagliptin
Compound Description: Linagliptin, chemically named 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and long-acting DPP-4 inhibitor. [, , , , , , , , , ]. It is an orally administered drug used for the treatment of type 2 diabetes mellitus. [, , , , ]. Linagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , , ]. By inhibiting DPP-4, Linagliptin increases the levels of GLP-1, which in turn stimulates insulin secretion and improves glycemic control. [, , , ].
Sitagliptin
Compound Description: Sitagliptin, chemically named (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another DPP-4 inhibitor used in the treatment of type 2 diabetes. [, , ].
Alogliptin
Compound Description: Alogliptin, chemically named 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a DPP-4 inhibitor used for the treatment of type 2 diabetes. [, ]
Relevance: Similar to Sitagliptin, Alogliptin provides a comparative framework within the context of DPP-4 inhibitors. Though structurally distinct from 8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, its inclusion in the research highlights the importance of DPP-4 inhibition as a therapeutic target. []
Saxagliptin
Compound Description: Saxagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ]
Relevance: Similar to Sitagliptin and Alogliptin, Saxagliptin is used as a comparative benchmark for evaluating the efficacy of new DPP-4 inhibitors. [, ] While it is not structurally similar to the target compound, its function as a DPP-4 inhibitor provides context for understanding the potential therapeutic applications of structurally related compounds.
Vildagliptin
Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, , ]
Relevance: Although not structurally related to 8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, Vildagliptin, like the other DPP-4 inhibitors listed, is used as a comparative standard for assessing the potency and duration of action of novel DPP-4 inhibitors. [, , ]
Compound Description: This compound, also known as BI 1356, is a precursor to Linagliptin. [, ] It is a potent DPP-4 inhibitor and shares a close structural resemblance to Linagliptin. [, ]
Compound Description: This compound, also known as CD1790, is a major metabolite of Linagliptin in humans. [] It is formed through a two-step metabolic pathway involving CYP3A4 and aldo-keto reductases. []
Compound Description: This compound, known as CD10604, is an intermediate in the metabolic pathway of Linagliptin, leading to the formation of CD1790. []
Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist with a Ki of 9.4 nM for the human A2B receptor. [, ] It exhibits high selectivity over other adenosine receptor subtypes. [, ]
8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine
Compound Description: This compound demonstrates high affinity for the A2B adenosine receptor with good selectivity over other adenosine receptor subtypes. [] It has a Ki of 4.0 nM for the human A2B receptor and an IC50 of 20 nM. []
Compound Description: This compound is a highly selective and high-affinity antagonist for the adenosine A2B receptor. [] It displays over 370-fold selectivity for the A2B receptor with a Ki of 1 nM. []
Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. [] It displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
Compound Description: This purine derivative has been patented as a potential inhibitor of coronavirus helicases. [] It has demonstrated inhibitory activity against the SARS-CoV helicase. []
Compound Description: This compound is a key intermediate in the synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives with a [, , ]triazole ring bonded in position 2. [] The synthesis involves cycloaddition of substituted alkyl azides to the terminal triple bond of this compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.